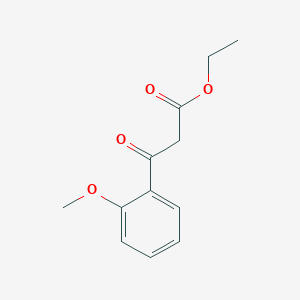

1-(2,5-Dichloro-phenyl)-ethylamine

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “1-(2,5-Dichloro-phenyl)-ethylamine” were not found, there are methods available for the synthesis of 2,5-dichlorophenol . These methods involve Friedel-Crafts acylation reactions .Molecular Structure Analysis

The molecular structure analysis of similar compounds like 2,5-Dichloro Phenyl Isocyanate has been conducted using techniques like FTIR and FT-Raman spectra . These techniques help in understanding the vibrational frequencies and other structural parameters of the compound .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied extensively. For instance, the vibrational frequencies of 2,5-Dichloro Phenyl Isocyanate were determined using quantum chemical calculations .Applications De Recherche Scientifique

Antidepressant Activity

2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine Derivatives : A series of derivatives were studied for their potential antidepressant activity. These compounds showed inhibition of rat brain imipramine receptor binding and the uptake of neurotransmitters norepinephrine and serotonin. The antidepressant activity was evaluated using rodent models, revealing promising results for some analogues, including a compound undergoing clinical evaluation as an antidepressant (Yardley et al., 1990).

Sigma-1 Receptor Ligands

1-Alkyl-2-phenylethylamine Derivatives : Research on 1-alkyl-2-phenylethylamine derivatives designed from a specific compound showed potent and selective σ1 receptor affinity. This study highlights the role of the alkyl group on the 1-position carbon of the derivatives in mimicking the effects of a propyl group, showing the potential for developing new σ1 receptor ligands (Nakazato et al., 1999).

Metal-Organic Frameworks (MOFs)

Homochiral CuI,II-MOF : An enantipure ligand was used to construct a homochiral porous metal-organic framework with unusual Cu···Cu interactions. This MOF demonstrated high stability in water and organic solvents, with significant enantioselectivity toward certain compounds, suggesting its potential application in enantioselective separation processes (Liu et al., 2016).

Electron Transport Materials

Naphthylamine-Based Compounds : Two naphthylamine-based compounds were found to possess electron transporting abilities, with implications for their use in organic light-emitting diodes (OLEDs). This study provides insight into the electron conducting mechanism of these compounds, which could inform the development of more efficient OLED materials (Tse et al., 2006).

Monoamine Oxidase Inhibitors

Inhibition by 1-phenylethylamines : The study on the inhibition of monoamine oxidase by 1-phenylethylamines with various substituents revealed enhanced anti-monoamine oxidase activity. This research contributes to the understanding of the structure-activity relationship in the development of monoamine oxidase inhibitors, which are important in treating certain psychiatric and neurological disorders (McCoubrey, 1959).

Propriétés

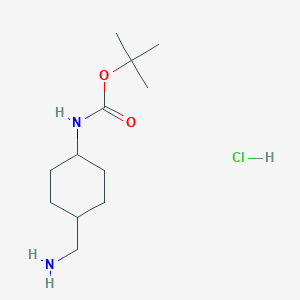

IUPAC Name |

1-(2,5-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVIPUWVXFLYSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404257 | |

| Record name | 1-(2,5-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichlorophenyl)ethanamine | |

CAS RN |

603945-51-3 | |

| Record name | 2,5-Dichloro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603945-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichlorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)